5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine
CAS No.: 299442-02-7
Cat. No.: VC4486047
Molecular Formula: C12H15N3O2S
Molecular Weight: 265.33
* For research use only. Not for human or veterinary use.
![5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine - 299442-02-7](/images/structure/VC4486047.png)
Specification
CAS No. | 299442-02-7 |
---|---|
Molecular Formula | C12H15N3O2S |
Molecular Weight | 265.33 |
IUPAC Name | 5-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine |
Standard InChI | InChI=1S/C12H15N3O2S/c1-16-9-5-3-8(7-10(9)17-2)4-6-11-14-15-12(13)18-11/h3,5,7H,4,6H2,1-2H3,(H2,13,15) |
Standard InChI Key | IEPOHUODXGSYHU-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CCC2=NN=C(S2)N)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine (CAS: 299442-02-7) belongs to the 1,3,4-thiadiazole family, a heterocyclic system containing two nitrogen atoms and one sulfur atom. Its molecular formula is C₁₂H₁₅N₃O₂S, with a molecular weight of 265.33 g/mol . The structure comprises:
-
A 1,3,4-thiadiazole ring (positions 1–5).
-
A 2-(3,4-dimethoxyphenyl)ethyl substituent at position 5.
-
An amine group (-NH₂) at position 2.
The SMILES notation (COc1ccc(CCc2nnc(N)s2)cc1OC) accurately represents its connectivity, emphasizing the ethyl bridge between the thiadiazole and dimethoxyphenyl groups .
Physicochemical Properties
Key properties include:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅N₃O₂S |
Molecular Weight | 265.33 g/mol |
CAS Registry Number | 299442-02-7 |
Hydrogen Bond Donors | 1 (NH₂) |
Hydrogen Bond Acceptors | 5 (2xOCH₃, S, 2xN) |
Topological Polar SA | 95.8 Ų |
The compound’s moderate polarity and hydrogen-bonding capacity suggest reasonable solubility in polar aprotic solvents, a critical factor for bioavailability .
Synthesis and Characterization
Synthetic Routes
While no direct synthesis protocol for this compound is documented, analogous 1,3,4-thiadiazole-2-amine derivatives are typically synthesized via cyclodehydration of thiosemicarbazides with carboxylic acids in the presence of dehydrating agents. For example:
-
Thiosemicarbazide + Carboxylic Acid: Reacting 3,4-dimethoxyphenylpropionic acid with thiosemicarbazide in polyphosphate ester (PPE) or POCl₃ yields the thiadiazole ring through sequential dehydration and cyclization .
-
One-Pot Method: PPE-mediated reactions enable a three-step process (formation of thioamide, cyclization, and aromatization) in a single vessel, improving efficiency .
Analytical Validation
Synthesized compounds are validated using:
-
NMR Spectroscopy: Confirms proton environments (e.g., aromatic protons at δ 6.7–7.1 ppm, methoxy groups at δ 3.8 ppm) .
-
Mass Spectrometry: Molecular ion peaks at m/z 265.33 align with the molecular formula .
-
IR Spectroscopy: N-H stretches (~3350 cm⁻¹) and C=S vibrations (~690 cm⁻¹) verify functional groups .
Pharmacological Properties
Anticancer Activity
1,3,4-thiadiazole derivatives exhibit broad-spectrum anticancer activity, as demonstrated in multiple studies:
In Vitro Cytotoxicity
-
Lung Cancer (A549): Analogous compounds with methoxyphenyl substituents show IC₅₀ values of 4.27–19.5 µM, attributed to ERK1/2 pathway inhibition .
-
Melanoma (SK-MEL-2): Derivatives like N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide inhibit growth with IC₅₀ = 4.27 µg/mL .
-
Colon Cancer (HT-29): Substituted thiadiazoles achieve 68.28% growth inhibition, highlighting the role of methoxy groups in enhancing activity .
Mechanisms of Action
-
Apoptosis Induction: Caspase-3 and caspase-8 activation in HL-60 leukemia cells .
-
Cell Cycle Arrest: G1/S phase arrest in A549 cells via ERK1/2 suppression .
-
Selectivity: Low toxicity against normal fibroblasts (MRC-5) and hepatocytes .
Structure-Activity Relationships (SAR)
-
Methoxy Substituents: 3,4-Dimethoxy groups enhance lipid solubility and membrane permeability, improving bioavailability .
-
Ethyl Linker: Compared to benzyl analogs (e.g., 5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine ), the ethyl chain reduces steric hindrance, potentially increasing target binding.
-
Amine Group: Essential for hydrogen bonding with kinase active sites .
Toxicological Profile
-
Daphnia magna Toxicity: Analogous thiadiazoles (e.g., compound 2g) show LC₅₀ > 100 µM, indicating low ecotoxicity .
-
Normal Cell Lines: No significant cytotoxicity against skin fibroblasts or hepatocytes at therapeutic concentrations .
Future Directions
-
In Vivo Studies: Evaluate pharmacokinetics and efficacy in xenograft models.
-
Target Identification: Proteomic studies to identify binding partners (e.g., kinases, DNA topoisomerases).
-
Derivatization: Introduce fluorinated or sulfonamide groups to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume